9b-Phosphaphenalene
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Overview
Description
9b-Phosphaphenalene is a heterocyclic aromatic compound containing phosphorus. It has the molecular formula C12H9P and is related to phenalene (C13H10), where one of the carbon atoms is replaced by phosphorus . This compound is part of the broader class of phosphaphenalenes, which exhibit unique properties due to the presence of phosphorus in their structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9b-Phosphaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phosphorus-containing precursor with a suitable aromatic compound to form the heterocyclic ring . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the phosphaphenalene structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9b-Phosphaphenalene undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
9b-Phosphaphenalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9b-Phosphaphenalene involves its interaction with molecular targets and pathways. The phosphorus atom in the compound can act as an electron acceptor, which is crucial for its reactivity and interaction with other molecules . This property is particularly important in its anticancer activity, where it can interfere with cellular processes and inhibit tumor growth .
Comparison with Similar Compounds
- 1-Phosphaphenalene
- 1H-2-Phosphaphenalene
- Phenalene (C13H10)
Comparison: 9b-Phosphaphenalene is unique due to the specific placement of the phosphorus atom in the ring system, which imparts distinct electronic properties . This makes it particularly useful in applications where precise control of electronic characteristics is required, such as in optoelectronics and medicinal chemistry .
Properties
CAS No. |
25043-12-3 |
---|---|
Molecular Formula |
C12H9P |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
13-phosphatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C12H9P/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H |
InChI Key |
WUQJAIJKIZBETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CC3=CC=CC(=C1)P23 |
Origin of Product |
United States |
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